4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide
Description
The compound 4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide features a thiophene core substituted with a carboxamide group at position 2, a methyl(phenyl)sulfamoyl moiety at position 3, a 3-fluorophenyl group at position 4, and a thiophen-2-ylmethylamine substituent on the carboxamide nitrogen. This structure combines sulfur-containing heterocycles (thiophene) with fluorinated aromatic and sulfonamide groups, which are often associated with enhanced pharmacokinetic properties and target binding in medicinal chemistry .
Properties
IUPAC Name |
4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S3/c1-26(18-9-3-2-4-10-18)32(28,29)22-20(16-7-5-8-17(24)13-16)15-31-21(22)23(27)25-14-19-11-6-12-30-19/h2-13,15H,14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXLCBQUKATYSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2C3=CC(=CC=C3)F)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials may include 3-fluorobenzene, thiophene-2-carboxylic acid, and methyl phenyl sulfonamide. The synthetic route may involve:
Formation of the thiophene ring: This can be achieved through cyclization reactions.
Introduction of the fluorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the sulfamoyl group: This can be done using sulfonation reactions.
Coupling reactions: To attach the thiophene ring to the rest of the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions may target the sulfamoyl group.
Substitution: The fluorophenyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Thiophene derivatives are known for their various biological activities, including antifungal, antibacterial, and anticancer properties. The specific compound has demonstrated promising antifungal activity against pathogens such as Botrytis cinerea, attributed to its ability to inhibit succinate dehydrogenase.
Antifungal Activity
Recent studies have shown that this compound exhibits moderate antifungal activity against B. cinerea. This activity is comparable to conventional antifungal agents, making it a candidate for further exploration in agricultural applications.
| Compound | Activity Level | Target Pathogen |
|---|---|---|
| This compound | Moderate | B. cinerea |
| N-(2-substituted-3-thienyl)carboxamide | Comparable | B. cinerea |
Cytotoxicity Studies
Cytotoxicity assessments conducted on human cell lines (e.g., HEK-293) indicate that the compound has low toxicity at therapeutic concentrations. This profile suggests its potential for development in medicinal chemistry.
Study on Antifungal Efficacy
A comprehensive study evaluated various thiophene derivatives against B. cinerea, revealing that structural modifications significantly impact antifungal efficacy. The tested compound was part of a series that showed promising results against fungal pathogens.
Cytotoxicity Assessment
Another study focused on assessing cytotoxic effects on HEK-293 cells, confirming that the tested compounds, including our target compound, exhibited minimal cytotoxicity at effective concentrations.
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide would depend on its specific biological activity. Generally, thiophene derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. The fluorophenyl and sulfamoyl groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Thiophene Carboxamide Derivatives
N-(2-Nitrophenyl)thiophene-2-carboxamide ()
- Structure : Thiophene-2-carboxamide linked to a 2-nitrophenyl group.
- Key Differences : Lacks the sulfamoyl and fluorophenyl substituents present in the target compound.
- Properties : Exhibits antimicrobial activity and forms weak intermolecular interactions (C–H⋯O/S) in crystal packing .
3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide ()
- Structure : Similar sulfamoyl-thiophene carboxamide backbone but substituted with 4-chlorophenyl and 3,4-dimethoxyphenyl groups.
- Comparison : The 3-fluorophenyl group in the target compound may enhance metabolic stability compared to the chlorophenyl analog. The dimethoxyphenyl group in this analog could increase hydrophilicity .
3-[4-Nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide ()
- Structure: Thiophene-2-carboxamide with a phenoxy substituent bearing nitro and trifluoromethyl groups.
Sulfamoyl-Containing Derivatives
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ()
- Structure : Nitrothiophene carboxamide with a thiazole-linked trifluoromethylphenyl group.
- Comparison : The nitro group and thiazole ring distinguish it from the target compound. Reported antibacterial activity suggests sulfamoyl and nitro groups may target similar pathways .
3-[(2,4-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide ()
- Structure : Features a dichlorobenzylsulfonyl group and trifluoromethoxyphenyl substituent.
Physicochemical Data
Biological Activity
4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a synthetic compound belonging to the class of thiophene derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound's structure includes a thiophene ring, a sulfamoyl group, and a fluorophenyl group, contributing to its unique chemical properties. The molecular formula is , and its IUPAC name is this compound. This structural complexity may enhance its biological interactions.
The biological activity of thiophene derivatives typically involves interactions with various molecular targets such as enzymes, receptors, or DNA. The presence of the fluorophenyl and sulfamoyl groups may enhance binding affinity and specificity for these targets. Preliminary studies suggest that this compound may exhibit antifungal properties by inhibiting succinate dehydrogenase in pathogens like Botrytis cinerea .
Antifungal Activity
Recent research has demonstrated that derivatives of thiophene exhibit significant antifungal activities. Specifically, positional isomers of related compounds have been synthesized and tested against B. cinerea. Among these isomers, certain configurations showed comparable efficacy to conventional antifungal agents .
| Compound | Activity Level | Target Pathogen |
|---|---|---|
| This compound | Moderate | B. cinerea |
| N-(2-substituted-3-thienyl)carboxamide | Comparable | B. cinerea |
Cytotoxicity Studies
In evaluating safety profiles, cytotoxicity assays on human cell lines (e.g., HEK-293) are essential. Initial findings indicate that the compound exhibits low toxicity at therapeutic concentrations, making it a candidate for further development in medicinal chemistry .
Comparative Analysis with Similar Compounds
Comparative studies highlight the uniqueness of this compound among other thiophene derivatives. For instance:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Thiophene-2-carboxamide | Simpler structure | Lower activity |
| 3-Fluorophenyl thiophene | Similar fluorinated group | Moderate activity |
| Methyl phenyl sulfonamide | Similar sulfamoyl group | Variable activity |
The combination of functional groups in this compound potentially confers enhanced stability and bioavailability compared to simpler analogs.
Case Studies
- Study on Antifungal Efficacy : A study evaluated various thiophene derivatives against B. cinerea, revealing that certain modifications in the structure led to improved antifungal activity. The compound was part of a series that showed promising results against fungal pathogens .
- Cytotoxicity Assessment : Another study focused on assessing the cytotoxic effects of similar compounds on HEK-293 cells, confirming that the tested compounds, including our target compound, exhibited minimal cytotoxicity at effective concentrations .
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of thiophene-carboxamide derivatives typically involves multi-step reactions, including:
- Sulfamoylation : Introduce the methyl(phenyl)sulfamoyl group via reaction with methyl(phenyl)sulfamoyl chloride under anhydrous conditions (e.g., dry CH₂Cl₂) at 0–5°C to minimize side reactions .
- Carboxamide coupling : Use HATU or EDC/NHS as coupling agents to attach the thiophen-2-ylmethyl amine moiety to the thiophene core. Maintain inert conditions (N₂ atmosphere) to prevent hydrolysis .
- Purification : Employ reverse-phase HPLC or recrystallization (e.g., methanol/water) to isolate the product, with yields typically ranging from 60–75% .
Optimization : Adjust stoichiometry (1.2–1.5 equivalents for reactive intermediates) and monitor reaction progress via TLC or LC-MS to minimize byproducts.
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm regiochemistry of the fluorophenyl and sulfamoyl groups. Key signals include:
- IR Spectroscopy : Identify sulfonamide (1320–1350 cm⁻¹, S=O stretch) and carboxamide (1650–1680 cm⁻¹, C=O stretch) functionalities .
- LC-MS/HRMS : Verify molecular weight (e.g., [M+H]+ ion) and purity (>95%) .
- X-ray crystallography (if crystalline): Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding with sulfamoyl groups) .
Basic: How can in vitro biological activity be systematically evaluated for this compound?
Answer:
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include positive controls (e.g., ciprofloxacin) .
- Enzyme inhibition : Screen against target enzymes (e.g., dihydrofolate reductase) via spectrophotometric assays. Calculate IC₅₀ values using dose-response curves .
- Cytotoxicity : Assess against mammalian cell lines (e.g., HEK-293) via MTT assay to establish selectivity indices .
Advanced: How can structure-activity relationships (SAR) be analyzed to improve potency?
Answer:
- Substituent variation : Synthesize analogs with modified fluorophenyl (e.g., Cl, CF₃) or thiophene-methyl groups. Compare bioactivity data to identify pharmacophores .
- Molecular docking : Model interactions with target proteins (e.g., bacterial enzymes) using software like AutoDock Vina. Prioritize analogs with enhanced hydrogen bonding (e.g., sulfamoyl with active-site Arg residues) .
- QSAR modeling : Use descriptors (e.g., logP, polar surface area) to correlate structural features with activity. Validate models via leave-one-out cross-validation .
Advanced: How should contradictory biological data between analogs be resolved?
Answer:
- Replicate experiments : Ensure consistency in assay conditions (e.g., pH, temperature) and compound purity .
- Solubility assessment : Measure aqueous solubility (shake-flask method) to rule out false negatives due to poor dissolution .
- Metabolic stability : Perform liver microsome assays to identify rapid degradation of certain analogs .
Advanced: What computational strategies predict metabolic pathways and toxicity?
Answer:
- ADMET prediction : Use tools like SwissADME to forecast CYP450 metabolism (e.g., 3A4/2D6 oxidation of thiophene rings) .
- Toxicity profiling : Apply Derek Nexus to flag structural alerts (e.g., sulfonamide hypersensitivity) .
- Metabolite identification : Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) using GLORYx .
Advanced: How can stability under varying storage conditions be assessed?
Answer:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC .
- pH stability : Incubate in buffers (pH 1–10) for 24–72 hours. Acidic conditions may hydrolyze the carboxamide group .
Advanced: What alternative synthetic routes improve scalability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
